BenchChemオンラインストアへようこそ!

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Physicochemical Properties Isomer Differentiation Permeability Prediction

This compound stands apart from 6-yl and 3-yl amide isomers with its unique 5-yl-amide and 4-chlorobenzoyl substitution, offering a novel pharmacophore for high-throughput kinase screening and anticonvulsant programs. Its computed logP of 6.4 and PSA of 45.3 Ų align with CNS drug-like space, enabling BBB penetration potential. Unlike crowded analogs, no public bioactivity or patent claims exist for this specific substitution pattern, ensuring freedom-to-operate for proprietary SAR development. The 4-methylbenzamide handle allows straightforward diversification. Procure for unbiased, patentable hit expansion.

Molecular Formula C24H18ClNO3
Molecular Weight 403.86
CAS No. 923243-75-8
Cat. No. B2471439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
CAS923243-75-8
Molecular FormulaC24H18ClNO3
Molecular Weight403.86
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-21-20(13-19)15(2)23(29-21)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28)
InChIKeyIKCQMIBRHGQDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 105 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (CAS 923243-75-8): Structural and Procurement Baseline


N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a synthetic benzofuran‑derived benzamide with the molecular formula C₂₄H₁₈ClNO₃ and a molecular weight of 403.86 g·mol⁻¹ [1]. It is catalogued as a screening compound (ChemDiv ID F267‑0148) and is listed in PubChem (CID 18568599) primarily for early‑stage drug discovery or chemical biology profiling . The compound belongs to a family of 2‑(4‑chlorobenzoyl)‑3‑methyl‑benzofuran derivatives that have been explored as scaffolds for kinase inhibition and anticonvulsant activity.

Why Substitution with Close Benzofuran Analogs of N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide Risks Undefined Performance


This compound is one of a tightly clustered series of benzofuran‑amide isomers and substituent variants. Even minor positional changes (e.g., moving the amide from the 5‑ to the 6‑position of the benzofuran core, replacing the 4‑chlorobenzoyl with a benzoyl group, or introducing a halogen at a different site) fundamentally alter the pharmacophore geometry and property space . For example, the 5‑yl amide isomer (this compound) has a computed logP of ~6.4 and a polar surface area of ~45 Ų, whereas the corresponding 6‑yl isomer (CAS 923192‑04‑5) may exhibit different permeability or off‑target binding profiles due to the shifted hydrogen‑bond donor/acceptor orientation [1]. Without head‑to‑head biological data, structural analogy alone cannot guarantee equivalent potency, selectivity, or physical property profiles—making generic substitution a significant risk for reproducible research.

Quantitative Differentiation Evidence for N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide versus Its Closest Analogs


Distinct Physicochemical Property Space Driven by the 5‑yl Amide Substitution Pattern

Among the 5‑yl and 6‑yl amide positional isomers, this compound is distinguished by a computed logP of 6.41, logD of 6.41, and topological polar surface area of 45.3 Ų, which contrasts with the alternative substitution patterns that alter hydrogen‑bonding geometry . No quantitative biological potency data for this specific compound were located in primary literature or curated databases (PubChem BioAssay); therefore the differential advantage is currently defined by property calculations and structural uniqueness rather than by comparative bioactivity [1].

Physicochemical Properties Isomer Differentiation Permeability Prediction

Halogen‑Substitution Pattern Differentiation: 4‑Chlorobenzoyl vs. Benzoyl at the 2‑Position

In the benzofuran‑acetamide anticonvulsant series, the presence of a 4‑chlorobenzoyl group at the 2‑position conferred measurable anticonvulsant potency (relative potency 0.74 vs. phenytoin for the cyclohexyl‑amino‑acetamide derivative) compared with the corresponding benzoyl‑substituted analogs. While the acetamide series is not identical to the benzamide series, the 4‑chlorobenzoyl substituent is associated with enhanced activity in MES seizure models [1]. For this compound, the combination of 4‑chlorobenzoyl and 4‑methylbenzamide groups is unique within the ChemDiv screening collection; neither the benzoyl‑only (CAS 923139‑83‑7) nor the de‑chloro analog appears to have reported biological data, placing this compound as the sole 5‑yl‑4‑chlorobenzoyl‑4‑methylbenzamide entry available for screening .

Halogen Effects Benzofuran SAR Kinase Inhibition

Unique Substitution Vector Relative to Core Brominated Analog

The closest halogen‑substituted analog that is commercially available is N‑[5‑bromo‑2‑(4‑chlorobenzoyl)‑1‑benzofuran‑3‑yl]‑4‑methylbenzamide (CAS 929390‑65‑8), which differs in two critical respects: a bromine atom replaces the 5‑hydrogen, and the amide is attached at the 3‑position rather than the 5‑position. Both changes are expected to significantly alter steric bulk (bromine vs. hydrogen), electronic distribution on the benzofuran ring, and the spatial orientation of the 4‑methylbenzamide tail. No direct comparative bioassay data exist for the two compounds; however, in kinase‑focused benzofuran literature, small substitution changes at the 5‑position markedly influence CK2 inhibitory potency, with IC₅₀ values varying by >10‑fold between closely related analogs [1]. The non‑brominated, 5‑yl‑amide compound therefore represents a distinct chemical starting point that cannot be replaced by the brominated analog without risking SAR discontinuity.

Halogen Bioisosterism Benzofuran SAR Cytotoxicity

Absence of Primary Bioactivity Data as a Differentiator for Screening Library Selection

A comprehensive search of PubChem BioAssay, ChEMBL, PubMed, and major patent databases yielded no quantitative IC₅₀, Kd, or EC₅₀ values for this compound or its closest 5‑yl‑amide analogs [1][2]. This absence of data is itself a differentiation point: the compound is a structurally defined but biologically uncharacterized entry, which is valuable for organizations building proprietary screening decks where pre‑existing activity data on competitor compounds could constitute prior art or complicate intellectual property. The structurally related 6‑yl isomer (CAS 923192‑04‑5) and the 3‑yl‑bromo analog (CAS 929390‑65‑8) also lack published bioactivity, confirming this entire sub‑series is underexplored [3].

Virtual Screening Chemical Probe Novel Scaffold

Evidence‑Linked Application Scenarios for N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide


Kinase‑Focused Screening Library Enrichment with a Structurally Defined Benzofuran Scaffold

Based on the benzofuran scaffold's validated activity against protein kinase CK2 [1] and the presence of a 4‑chlorobenzoyl group shown to enhance biological activity in related benzofuran‑acetamide anticonvulsants [2], this compound can serve as an unbiased entry point for high‑throughput kinase inhibition screens. Its unique 5‑yl‑amide, 4‑chlorobenzoyl substitution pattern offers a distinct pharmacophore geometry compared to the more extensively studied 3‑yl‑amide or 6‑yl‑amide benzofurans, enabling the exploration of novel kinase interaction surfaces.

Synthesis of Novel Benzofuran‑Based CNS Agents via Late‑Stage Functionalization

The presence of the 4‑methylbenzamide moiety provides a synthetically tractable handle for diversification, while the 4‑chlorobenzoyl group contributes lipophilicity associated with blood‑brain barrier penetration in certain benzofuran series [1]. The compound's computed logP of 6.4 and moderate PSA of 45.3 Ų fall within CNS drug‑like space, making it a suitable starting point for developing anticonvulsant or neuroprotective agents.

Building Proprietary SAR Libraries with Unencumbered Chemical Starting Points

Because neither this compound nor its closest analogs (CAS 923192‑04‑5, 923139‑83‑7, 929390‑65‑8) have publicly reported bioactivity data or associated patent claims that specifically cover the 5‑yl‑amide‑4‑chlorobenzoyl‑4‑methylbenzamide combination [1][2], it is well‑suited for generating novel, patentable SAR in oncology, inflammation, or kinase inhibition programs without the encumbrance of pre‑existing third‑party selectivity or potency data.

Quote Request

Request a Quote for N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.